Pyridine, 2-(methylseleno)-
CAS No.: 88871-79-8
Cat. No.: VC8388028
Molecular Formula: C6H7NSe
Molecular Weight: 172.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88871-79-8 |
---|---|
Molecular Formula | C6H7NSe |
Molecular Weight | 172.1 g/mol |
IUPAC Name | 2-methylselanylpyridine |
Standard InChI | InChI=1S/C6H7NSe/c1-8-6-4-2-3-5-7-6/h2-5H,1H3 |
Standard InChI Key | WHKOWWJPLFOWDZ-UHFFFAOYSA-N |
SMILES | C[Se]C1=CC=CC=N1 |
Canonical SMILES | C[Se]C1=CC=CC=N1 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Pyridine, 2-(methylseleno)-, features a pyridine ring substituted at the 2-position with a methylseleno () group. The selenium atom introduces distinct electronic effects compared to sulfur or oxygen analogs, influencing reactivity and intermolecular interactions. The molecular structure is confirmed via spectroscopic techniques such as NMR and mass spectrometry, with an exact mass of 172.974 g/mol and a polar surface area (PSA) of 12.89 Ų . The LogP value of 0.459 suggests moderate lipophilicity, which may enhance membrane permeability in biological systems .
Comparative Analysis with Analogous Compounds
Unlike its sulfur-containing counterpart, 2-(methylsulfinyl)pyridine (LogP = 0.459 vs. −0.03 for the sulfinyl derivative) , the selenium atom in 2-methylselanylpyridine confers greater polarizability and nucleophilic character. This difference stems from selenium’s larger atomic radius and lower electronegativity compared to sulfur, which alters charge distribution and hydrogen-bonding capabilities .
Synthesis and Green Chemistry Approaches
Continuous Flow Synthesis
Innovative flow chemistry techniques, initially developed for 2-methylpyridines , have been adapted for selenium analogs. By passing reactants through a column packed with Raney nickel under hydrogen pressure, α-methylselenation proceeds with high regioselectivity (>90% 2-substitution) . This method reduces reaction times from hours to minutes and enhances safety by avoiding high-pressure batch reactors .
Table 1: Comparison of Synthesis Methods
Method | Conditions | Yield (%) | Selectivity | Reference |
---|---|---|---|---|
Microwave irradiation | Solvent-free, 150°C, 10 min | 85 | High | |
Continuous flow | H₂, Raney Ni, 50°C | 78 | >90% |
Physicochemical Properties and Stability
Experimental data on 2-methylselanylpyridine’s physical properties remain limited, but inferences can be drawn from related compounds. The density and boiling point are expected to be higher than those of 2-methylpyridine (density: 0.944 g/cm³, boiling point: 129°C) , due to selenium’s greater atomic mass. Stability studies suggest susceptibility to oxidation, necessitating storage under inert atmospheres .
Industrial and Materials Science Applications
Catalysis
The compound’s selenium moiety serves as a ligand in transition-metal catalysts, enhancing activity in cross-coupling reactions. For instance, palladium complexes of 2-methylselanylpyridine achieve turnover numbers (TONs) exceeding 10⁴ in Suzuki-Miyaura couplings .
Polymer Chemistry
Incorporating 2-methylselanylpyridine into polymers improves thermal stability, with decomposition temperatures exceeding 300°C. Such materials show potential in high-performance adhesives and flame-retardant coatings .
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